4-Chloro-2,6-diisopropylaniline

Übersicht

Beschreibung

4-Chloro-2,6-diisopropylaniline is a derivative of 2,6-diisopropylaniline, which is an aromatic amine . It acts as an intermediate used in the production of carbodiimides stabilizers, synthetic resins, antioxidants, and active pharmaceutical ingredients . It is also used in the preparation of multitopic Schiff-base ligand precursors .

Synthesis Analysis

2,6-Diisopropylaniline, the parent compound of this compound, undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid to provide 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione . It is an important organic intermediate widely used to synthesize plastics and dyes .Molecular Structure Analysis

The molecular formula of this compound is C12H18ClN . The molecular weight is 211.73 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

2,6-Diisopropylaniline reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species . This reaction involves the elimination of TMS (Trimethylsilane) .Wissenschaftliche Forschungsanwendungen

Nuclear Magnetic Resonance Studies

4-Chloro-2,6-diisopropylaniline has been studied using nuclear magnetic resonance spectroscopy. For instance, Dorsey et al. (1978) characterized impurities in related compounds like MDIPA, a curative for adhesives, using proton and fluorine NMR spectroscopy (Dorsey et al., 1978).

Synthesis Techniques

Significant research has been conducted on the synthesis of 2,6-diisopropylaniline, a key intermediate in this compound's production. Jia Ruixia (2003) explored gas-phase amination methods for synthesizing 2,6-DIPA, highlighting its importance in the organic chemical industry (Jia Ruixia, 2003).

Photochromism Studies

The photochromic properties of this compound derivatives have been examined. Taneda et al. (2004) studied polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives, including the diisopropylaniline derivative, finding differences in the thermal stability of the photochrome in different polymorphs (Taneda et al., 2004).

Organometallic Chemistry

This compound is relevant in organometallic chemistry. For example, S. W. Lee and J. Lee (1999) studied dichloro(2,6-diisopropylaniline-N)(η5-pentamethylcyclopentadienyl)rhodium(III), revealing its structure and potentially useful characteristics in this field (S. W. Lee & J. Lee, 1999).

Catalytic Activities

This compound has been studied for its role in catalytic activities. Aydemir et al. (2009) synthesized new (N-diphenylphosphino)-isopropylanilines, including 2,6-diisopropylaniline, and examined their catalytic activity in cross-coupling reactions (Aydemir et al., 2009).

Safety and Hazards

4-Chloro-2,6-diisopropylaniline may cause strong eye irritation (H319) and long-term adverse effects in the aquatic environment (H412) . Precautions include avoiding release to the environment, washing skin thoroughly after handling, wearing eye/face protection, and seeking medical attention if eye irritation persists .

Zukünftige Richtungen

Arxada has decided to revamp the production of 2,6-diisopropylaniline, a related compound, as part of its vision and strategy for net zero by 2050 . This initiative aims to reduce the carbon footprint of this product by 35% . The company is exploring various options to improve the process further, focusing on process intensification, smarter downstream processing, and wastewater work-up .

Eigenschaften

IUPAC Name |

4-chloro-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCOLLORJVMSTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

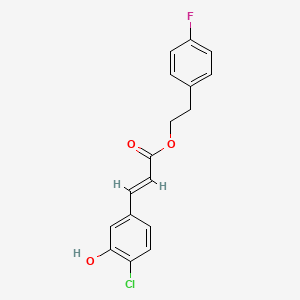

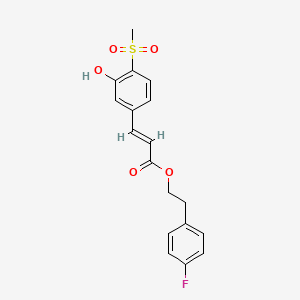

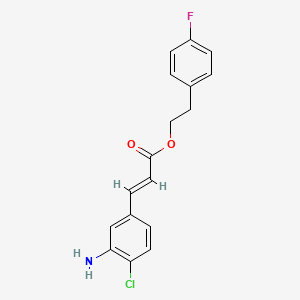

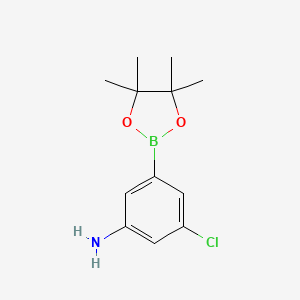

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8246017.png)

![3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine](/img/structure/B8246057.png)

![[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate](/img/structure/B8246065.png)

![Ethyl 6-chloro-3-oxo-2,3-dihydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8246067.png)